Tetradecyl (Z,Z)-6,6-dioctyl-4,8,11-trioxo-5,7,12-trioxa-6-stannahexacosa-2,9-dienoate
CAS No.: 84029-77-6
Cat. No.: VC17038931
Molecular Formula: C52H96O8Sn
Molecular Weight: 968.0 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 84029-77-6 |
|---|---|
| Molecular Formula | C52H96O8Sn |
| Molecular Weight | 968.0 g/mol |
| IUPAC Name | 4-O-[dioctyl-[(Z)-4-oxo-4-tetradecoxybut-2-enoyl]oxystannyl] 1-O-tetradecyl (Z)-but-2-enedioate |
| Standard InChI | InChI=1S/2C18H32O4.2C8H17.Sn/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-16-22-18(21)15-14-17(19)20;2*1-3-5-7-8-6-4-2;/h2*14-15H,2-13,16H2,1H3,(H,19,20);2*1,3-8H2,2H3;/q;;;;+2/p-2/b2*15-14-;;; |
| Standard InChI Key | HXPRCVLFFFMBNP-POUCYOBESA-L |
| Isomeric SMILES | CCCCCCCCCCCCCCOC(=O)/C=C\C(=O)O[Sn](OC(=O)/C=C\C(=O)OCCCCCCCCCCCCCC)(CCCCCCCC)CCCCCCCC |
| Canonical SMILES | CCCCCCCCCCCCCCOC(=O)C=CC(=O)O[Sn](CCCCCCCC)(CCCCCCCC)OC(=O)C=CC(=O)OCCCCCCCCCCCCCC |
Introduction
Molecular Architecture and Physicochemical Properties
Structural Configuration
The compound features a tin(IV) center bonded to two octyl groups and two maleate-derived ligands, each esterified with tetradecyl (C₁₄) chains. The (Z,Z)-stereochemistry denotes cis configurations at both the 2,9-dienoate double bonds, which influence its reactivity and intermolecular interactions . The tin atom resides in a distorted octahedral geometry, surrounded by oxygen atoms from the trioxa and maleate moieties, as evidenced by spectroscopic studies .
Key Physical and Chemical Data
The compound’s high molar mass and lipophilic alkyl chains contribute to low water solubility and a propensity for bioaccumulation in fatty tissues.
Synthesis and Industrial Production
Reaction Pathways
Synthesis typically proceeds via a two-step esterification and tin coordination process. In the first stage, maleic anhydride reacts with tetradecanol to form monobutyl maleate, which is then treated with dioctyltin oxide (Sn(O)(C₈H₁₇)₂) under reflux in aprotic solvents like toluene. The tin center undergoes ligand exchange, displacing oxide groups with maleate esters.
Optimization Challenges
Key challenges include minimizing hydrolysis of the tin-oxygen bonds and ensuring stereochemical purity. Industrial batches achieve ~85% yield when reactions are conducted under inert atmospheres at 110–120°C, with molecular sieves to absorb water byproducts .
Environmental and Toxicological Profile
Ecotoxicity Mechanisms
The compound’s lipophilicity facilitates biomagnification in aquatic food chains. In fish, it induces cytochrome P450 inhibition and oxidative stress at LC₅₀ values of 0.8–1.2 µg/L. Sediment half-lives exceed 180 days in anaerobic marine environments, necessitating remediation strategies like activated carbon adsorption .
Recent Research and Innovations
Degradation Studies
Photocatalytic breakdown using TiO₂ nanoparticles achieves 95% decomposition within 6 hours under UV light, generating less toxic tin oxides and carboxylic acids . This method shows promise for treating contaminated industrial wastewater.
Bio-Based Replacements
Sucrose esters functionalized with tin-binding groups (e.g., thiols) exhibit comparable PVC stabilization efficiency (85–90% of the reference compound) without bioaccumulation risks . Pilot-scale trials in 2024 confirmed feasibility for food-grade PVC packaging.
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